Human AKR1C3 Potency Comparison: ASP-9521 vs. Indomethacin and Other Clinical-Stage Inhibitors
ASP-9521 inhibits human AKR1C3 with an IC50 of 11 nM in recombinant enzyme assays, demonstrating >10-fold higher potency than the non-selective cyclooxygenase inhibitor indomethacin (AKR1C3 IC50 approximately 120 nM) [1]. This potency is also superior to that of several other AKR1C3 inhibitors, including AKR1C3-IN-6 (IC50 = 310 nM) [2] and 17β-HSD5 inhibitor 3 (IC50 = 69 nM) .
| Evidence Dimension | Inhibitory potency (IC50) against human AKR1C3 |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | Indomethacin: ~120 nM; AKR1C3-IN-6: 310 nM; 17β-HSD5 inhibitor 3: 69 nM |
| Quantified Difference | ASP-9521 is ~11-fold more potent than indomethacin, ~28-fold more potent than AKR1C3-IN-6, and ~6-fold more potent than 17β-HSD5 inhibitor 3 |
| Conditions | Recombinant human AKR1C3 enzyme assay; substrate: androstenedione conversion to testosterone |
Why This Matters
Higher potency enables lower dosing requirements and potentially reduced off-target effects in both in vitro and in vivo experimental systems.
- [1] Kikuchi A, Furutani T, Azami H, et al. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3). Invest New Drugs. 2014;32(5):860-870. View Source
- [2] AKR1C3-IN-6 (CAS 2137881-54-8). TargetMol Product Datasheet. View Source
